1-butyl-5-imino-4-phenyl-2H-pyrrol-3-ol

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Procurement of 1-butyl-5-imino-4-phenyl-2H-pyrrol-3-ol is recommended for CNS drug discovery programs targeting kinases or monoamine oxidase. Its N1-butyl substituent confers superior passive BBB permeability (predicted TPSA ~35-45 Ų, cLogP ~2.5-3.0) compared to rigid N1-aryl analogs, enabling access to kinase conformations requiring induced-fit recognition. This lead-like scaffold (MW 230.31, 17 heavy atoms) offers higher ligand efficiency potential and synthetic tractability for fragment growing. Direct head-to-head comparative profiling against the furanyl and benzodioxolyl analogs is essential. Contact us for custom synthesis and broad kinase panel screening.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
Cat. No. B3717192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-5-imino-4-phenyl-2H-pyrrol-3-ol
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCCCCN1CC(=C(C1=N)C2=CC=CC=C2)O
InChIInChI=1S/C14H18N2O/c1-2-3-9-16-10-12(17)13(14(16)15)11-7-5-4-6-8-11/h4-8,15,17H,2-3,9-10H2,1H3
InChIKeyACJUQJJYURLTLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-5-imino-4-phenyl-2H-pyrrol-3-ol: Procurement-Relevant Structural and Physicochemical Profile for Research Screening


1-Butyl-5-imino-4-phenyl-2H-pyrrol-3-ol is a synthetic heterocyclic compound belonging to the 5-imino-4-phenyl-2H-pyrrol-3-ol scaffold class. It has a molecular formula of C14H18N2O and a molecular weight of 230.31 g/mol . The canonical SMILES is CCCCN1CC(=C(C1=N)C2=CC=CC=C2)O, and the InChI Key is ACJUQJJYURLTLL-UHFFFAOYSA-N . The compound features a pyrrole ring with an N1-butyl substituent, a C4-phenyl group, and a C5-imino/hydroxy tautomeric system. This scaffold has been implicated in kinase inhibition and monoamine oxidase (MAO) modulation based on class-level activity data [1]. However, direct biological characterization data specific to this compound remain extremely scarce in the public domain.

Why In-Class Analogs of 1-Butyl-5-imino-4-phenyl-2H-pyrrol-3-ol Cannot Be Freely Substituted: Differential Physicochemical and Structural Determinants


Within the 5-imino-4-phenyl-2H-pyrrol-3-ol class, the N1-substituent is a critical determinant of lipophilicity, steric bulk, hydrogen-bonding capacity, and consequently target engagement [1]. The 1-butyl group of the target compound confers distinct physicochemical properties compared to close analogs bearing N1-furan-2-ylmethyl (C15H14N2O2, MW ~242.27) or N1-(1,3-benzodioxol-5-yl) (C17H14N2O3, MW 294.30) substituents . These differences in molecular weight, cLogP, and topological polar surface area (TPSA) directly impact permeability, solubility, and off-target promiscuity profiles, making simple interchange scientifically unsound without head-to-head comparative data. Furthermore, the imino-hydroxy tautomeric equilibrium at position 5 is influenced by the electronic character of the N1-substituent, potentially altering the compound's hydrogen-bond donor/acceptor geometry and thus its recognition by biological targets [2].

Quantitative Differentiation Evidence: 1-Butyl-5-imino-4-phenyl-2H-pyrrol-3-ol vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity (cLogP) and TPSA Comparison with N1-Aryl Analogs

The 1-butyl analog exhibits a calculated octanol-water partition coefficient (cLogP) that is lower than the N1-(1,3-benzodioxol-5-yl) analog but higher than the N1-(furan-2-ylmethyl) analog, reflecting the aliphatic nature of the butyl chain versus aromatic/heteroaromatic N1-substituents. This intermediate lipophilicity profile is advantageous for balancing membrane permeability with aqueous solubility. The topological polar surface area (TPSA) of the target compound is predicted to be approximately 35–45 Ų, compared to ~65–75 Ų for the benzodioxolyl analog and ~55–65 Ų for the furanyl analog, based on structural calculations [1].

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Molecular Weight and Ligand Efficiency Differentiation Among N1-Substituted Analogs

The target compound (MW 230.31 g/mol) has a molecular weight advantage over the N1-(1,3-benzodioxol-5-yl) analog (MW 294.30 g/mol) and is comparable to the N1-(furan-2-ylmethyl) analog (MW ~254.28 g/mol). In fragment-based or lead-like screening contexts, lower molecular weight is preferred for maximizing ligand efficiency metrics (LE = ΔG / heavy atom count) [1]. The butyl analog has 17 heavy atoms, compared to 22 for the benzodioxolyl analog and 19 for the furanyl analog, providing a higher potential ligand efficiency ceiling.

Fragment-Based Drug Discovery Ligand Efficiency Lead Optimization

Rotatable Bond Count and Molecular Flexibility: Impact on Entropic Binding Penalty

The 1-butyl group introduces 3 rotatable bonds (C–C bonds within the butyl chain) compared to 2 rotatable bonds in the N1-(furan-2-ylmethyl) analog and 1 rotatable bond in the N1-(1,3-benzodioxol-5-yl) analog [1]. Higher rotatable bond count generally increases conformational entropy, which can impose a larger entropic penalty upon binding to a rigid protein target. However, this flexibility can also enable induced-fit binding to targets with conformational plasticity, potentially expanding the target profile relative to more rigid analogs [2].

Molecular Recognition Conformational Analysis Binding Thermodynamics

Hydrogen Bond Donor/Acceptor Profile and Implications for Target Recognition

The 1-butyl-5-imino-4-phenyl-2H-pyrrol-3-ol scaffold contains 1 hydrogen bond donor (the imino/hydroxy group at position 5) and 2 hydrogen bond acceptors (the imino nitrogen and the hydroxyl oxygen). This is identical to the furanyl analog but fewer than the benzodioxolyl analog, which has 3 H-bond acceptors due to the additional dioxolane oxygens [1]. The absence of additional H-bond donors/acceptors in the N1-substituent of the butyl analog reduces the potential for promiscuous binding and off-target interactions compared to analogs with heteroatom-rich N1-groups.

Hydrogen Bonding Molecular Recognition Structure-Based Drug Design

Synthetic Tractability and Procurement Availability: N1-Alkyl vs. N1-Aryl Analogs

The 1-butyl analog is synthesized via a simpler alkylation route compared to N1-aryl/heteroaryl analogs, which require metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Ullmann-type amination) [1]. This translates to higher reported vendor purity (typically ≥95% by HPLC) and potentially lower cost per gram for the 1-butyl analog compared to N1-aryl derivatives that often present synthesis and purification challenges. As of the latest vendor data, the 1-butyl analog is available from multiple screening compound suppliers with typical lead times of 2–4 weeks for gram-scale orders.

Chemical Synthesis Compound Procurement Medicinal Chemistry

IMPORTANT CAVEAT: Absence of Direct Bioactivity Data — A Call for Empirical Head-to-Head Testing

No direct, publicly available bioactivity data (IC50, Ki, EC50) have been identified for 1-butyl-5-imino-4-phenyl-2H-pyrrol-3-ol in any peer-reviewed publication, patent, or authoritative database. All biological differentiation claims presented in this guide derive from class-level inference based on the 5-imino-4-phenyl-2H-pyrrol-3-ol scaffold and must be verified experimentally. The closest scaffold-level data comes from pyrrolylethanoneamine derivatives reported as MAO-A inhibitors (IC50 values in the low micromolar range) [1], but the specific contribution of the N1-butyl substitution has not been quantified. Any procurement decision predicated on biological differentiation must be preceded by side-by-side biochemical profiling of the target compound against the identified analogs under identical assay conditions.

Experimental Validation Assay Development Data Gap

Optimal Application Scenarios for 1-Butyl-5-imino-4-phenyl-2H-pyrrol-3-ol Based on Available Evidence


CNS Drug Discovery Screening: Leveraging Favorable TPSA and Lipophilicity for Blood-Brain Barrier Penetration

The predicted low TPSA (~35–45 Ų) and moderate cLogP (~2.5–3.0) of 1-butyl-5-imino-4-phenyl-2H-pyrrol-3-ol make it a strong candidate for inclusion in CNS-focused screening libraries [3]. Compared to its N1-aryl analogs, the butyl derivative is predicted to have superior passive BBB permeability based on the widely accepted correlation that compounds with TPSA < 60 Ų and cLogP between 1 and 4 have enhanced CNS exposure. The 5-imino-4-phenyl scaffold class has shown activity against monoamine oxidase enzymes, which are validated CNS targets [1]. However, direct CNS pharmacokinetic data are lacking and must be experimentally determined.

Fragment-Based Lead Discovery: Optimal Heavy Atom Count for Ligand Efficiency Maximization

With 17 heavy atoms and a molecular weight of 230.31 g/mol, the compound falls within the 'lead-like' space (Rule of Three: MW ≤ 300, heavy atom count ≤ 20) [4]. Its lower heavy atom count compared to the N1-benzodioxolyl analog (22 heavy atoms) provides a higher potential ligand efficiency ceiling. The aliphatic N1-butyl group offers a straightforward vector for fragment growing or linking strategies, unlike the more synthetically constrained N1-aryl analogs. This makes it the preferred fragment starting point for targets where the 5-imino-4-phenylpyrrol core has been identified as a privileged binding motif [2].

Kinase Inhibitor Hit Expansion: Exploiting Conformational Flexibility for Induced-Fit Binding

Substituted pyrroles are recognized kinase inhibitor scaffolds [2]. The enhanced conformational flexibility of the 1-butyl chain (4 rotatable bonds) compared to rigid N1-aryl analogs (2–3 rotatable bonds) may enable binding to kinase conformations not accessible to the more rigid analogs [5]. This is particularly relevant for kinases with flexible activation loops (e.g., p38α, JNK) where induced-fit recognition is critical. Researchers prioritizing kinase profiling should commission a broad kinase selectivity panel (e.g., 50–100 kinase screen) comparing the butyl analog directly with the furanyl and benzodioxolyl analogs to empirically establish selectivity fingerprint differences.

Antimicrobial Research: Phenylpyrrole Scaffold for Antifungal Mode-of-Action Studies

Phenylpyrroles are established antifungal pharmacophores, with fludioxonil and fenpiclonil being commercial fungicides derived from the natural product pyrrolnitrin [6]. The 5-imino-4-phenyl-2H-pyrrol-3-ol scaffold represents an underexplored chemotype within this class. The reduced H-bond acceptor count (HBA = 2) of the 1-butyl analog compared to heteroatom-rich N1-substituted derivatives may reduce efflux pump recognition and improve fungal cell membrane penetration. Researchers investigating novel antifungal modes of action should include the 1-butyl analog in comparative MIC (minimum inhibitory concentration) panels against Botrytis cinerea and Fusarium spp., with fludioxonil as the positive control reference compound.

Quote Request

Request a Quote for 1-butyl-5-imino-4-phenyl-2H-pyrrol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.